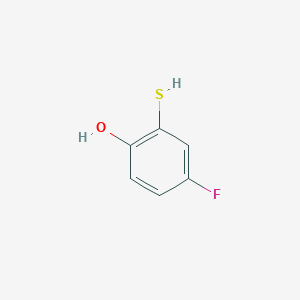

4-Fluoro-2-mercaptophenol

Description

Contextual Significance within Fluorinated Aromatic Thiol Chemistry

Fluorinated aromatic thiols are a class of compounds prized for the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and modified acidity of the thiol group. mt.com The position of the fluorine atom in 4-Fluoro-2-mercaptophenol is particularly significant. Located para to the hydroxyl group, the strongly electronegative fluorine atom can influence the acidity (pKa) of both the phenolic proton and the thiol proton through the aromatic ring. This electronic modulation is critical for its reactivity, especially in nucleophilic substitution reactions and in its interactions with metal surfaces. smolecule.com The ortho-thiol group provides a reactive site for forming covalent bonds, for instance, through oxidation to disulfides or by acting as a nucleophile. smolecule.com This specific arrangement of functional groups distinguishes it from its isomers, such as 2-fluoro-4-mercaptophenol, and dictates its unique role in synthesis.

Interdisciplinary Relevance in Advanced Chemical Synthesis and Material Science Precursors

The bifunctional nature of this compound makes it a versatile precursor in several interdisciplinary areas.

In advanced chemical synthesis , it serves as a valuable building block. The thiol group is a potent nucleophile, enabling its use in the construction of more complex sulfur-containing heterocyclic compounds. The phenol (B47542) and fluorine moieties offer additional sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. For example, similar fluorinated phenols and thiols are used as key intermediates in the preparation of pharmaceuticals and agrochemicals. academie-sciences.fr

In material science , aromatic thiols are extensively used for the functionalization of noble metal nanoparticles, particularly gold (Au). mdpi.comnih.gov The thiol group forms a strong coordinate bond (Au-S) with the gold surface, creating a self-assembled monolayer (SAM). rsc.org The properties of the resulting material are then dictated by the terminal functional groups exposed on the monolayer's surface. By using this compound, a surface can be created that presents both hydroxyl and fluorine functionalities. This could be exploited to create surfaces with tailored hydrophilicity, chemical reactivity, and electronic properties for applications in biosensors, catalysis, and electronics. smolecule.comnih.gov Fluorinated polymers, known for their exceptional stability and unique surface properties, represent another area where fluorinated precursors like this are of high value. pageplace.de

Historical Development of Fluorine and Sulfur Co-functionalized Aromatic Systems

The history of organofluorine chemistry dates back to the 19th century, but it was the mid-20th century that saw a surge in its development, driven by applications ranging from refrigerants to pharmaceuticals. figshare.comnih.gov The introduction of fluorine into organic molecules was found to dramatically alter their physical and biological properties. mt.com Similarly, organosulfur chemistry has a long history, with thiols being recognized early on for their distinct reactivity and importance in biological systems.

The synthesis of molecules containing both fluorine and sulfur on an aromatic ring is a more recent development, arising from the need for highly specialized chemical building blocks. Early methods for creating fluorinated aromatics were often harsh. harvard.edu However, the development of modern synthetic techniques, particularly in nucleophilic aromatic substitution (SₙAr), has made the synthesis of specifically substituted compounds like this compound more accessible. nih.govacs.org The concerted nucleophilic aromatic substitution (CSₙAr) reaction, for example, has expanded the scope for creating C-S bonds on fluoroarenes. acs.org General methods for synthesizing mercaptophenols, such as the reduction of sulfonyl chlorides or the reaction of phenols with sulfur chlorides followed by reduction, have been known for some time and can be adapted for fluorinated substrates. google.com The availability of this compound through commercial suppliers today is a testament to the evolution and refinement of these synthetic strategies over the past few decades. bldpharm.com

Overview of Research Trajectories for this compound

While large-scale, dedicated research programs on this compound are not widely documented, its research trajectory can be inferred from studies on analogous compounds and its inherent chemical functionalities.

A primary research avenue is its use as a synthon for complex molecule synthesis . Its three distinct functional sites (thiol, hydroxyl, and the aromatic ring itself) allow for sequential, regioselective reactions to build elaborate molecular architectures. This is particularly relevant in medicinal chemistry for the development of novel therapeutic agents where fluorination is a common strategy to enhance drug efficacy. smolecule.com

Another significant trajectory is in surface science and nanotechnology . Research is likely to explore the formation of self-assembled monolayers on metal and metal oxide surfaces. Studies would focus on how the fluorine and hydroxyl groups of this compound influence the packing density, stability, and surface energy of these monolayers. Such functionalized surfaces are key components in the development of advanced sensors, biocompatible coatings, and catalytic systems. rsc.orgresearchgate.net

Finally, in polymer chemistry , this compound could be investigated as a monomer or a functionalizing agent. Its incorporation into polymer chains could yield materials with enhanced thermal stability, chemical resistance, and specific surface properties, driven by the presence of the C-F bond. pageplace.de

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-sulfanylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FOS/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMIIIWYJKPMKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701312083 | |

| Record name | 4-Fluoro-2-mercaptophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656-69-9 | |

| Record name | 4-Fluoro-2-mercaptophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=656-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-mercaptophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 2 Mercaptophenol and Its Precursors

Established Synthetic Routes to 4-Fluoro-2-mercaptophenol

Traditional methods for the synthesis of this compound and related structures rely on well-understood and widely implemented chemical transformations. These include nucleophilic aromatic substitution, various reductive processes, and directed functionalization strategies, each offering a distinct approach to the target molecule.

Nucleophilic Aromatic Substitution (SNAr) Strategies in Thiophenol Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic chemistry and provides a viable route to thiophenol derivatives. In the context of this compound synthesis, SNAr can be employed to introduce the thiol group or a precursor to it onto a suitably activated fluorinated aromatic ring. A common strategy involves the reaction of an activated aryl halide with a sulfur nucleophile. For instance, a precursor like 2-bromo-4-fluorophenol (B1268413) can be synthesized by the bromination of 4-fluorophenol (B42351). guidechem.comchemicalbook.com In a typical procedure, 4-fluorophenol is treated with bromine in a suitable solvent like dichloromethane (B109758) to yield 2-bromo-4-fluorophenol in high yield. guidechem.com This intermediate can then undergo a nucleophilic substitution reaction with a sulfur-containing nucleophile, such as sodium hydrosulfide (B80085) or thiourea, to introduce the mercapto group. The fluorine atom at the 4-position and the hydroxyl group both influence the reactivity of the aromatic ring towards nucleophilic attack. The electron-withdrawing nature of the fluorine atom can activate the ring for SNAr, particularly at the positions ortho and para to it.

Another SNAr approach involves starting with a more highly activated substrate, such as a dinitro- or nitro-halo-substituted benzene (B151609) derivative, and subsequently modifying the functional groups to arrive at the desired this compound. The success of SNAr reactions is highly dependent on the nature of the nucleophile, the leaving group, and the electronic properties of the aromatic substrate.

Reductive Pathways in Mercaptophenol Generation

Reductive methods are crucial for the generation of the mercapto group, often from more stable sulfur-containing functionalities like disulfides, sulfonyl chlorides, or thiocyanates.

A prevalent strategy involves the synthesis of a disulfide precursor followed by its reductive cleavage. For example, phenols can be reacted with sulfur monochloride to form phenol (B47542) polysulfides, which are then reduced to the corresponding mercaptophenols. This reduction can be achieved using various reagents, including zinc metal in the presence of an acid.

Another important reductive pathway is the cleavage of organic thiocyanates. Thiocyanophenols can be prepared and subsequently reduced to mercaptophenols. Historically, methods like reduction with zinc and hydrochloric acid were used, but these often suffered from slow reaction rates. google.com A more efficient method involves the use of alkali metals, such as sodium, in anhydrous liquid ammonia (B1221849) to selectively cleave the carbon-sulfur bond of the thiocyanate (B1210189) to form the thiol. google.comias.ac.in More recently, milder methods for the conversion of organic thiocyanates to thiols have been developed, such as using phosphorus pentasulfide (P₂S₅) in refluxing toluene, which avoids the need for harsh reducing agents. nih.govbeilstein-journals.org

| Precursor Type | Reductive Reagent/Method | Product | Reference(s) |

| Phenol Polysulfides | Zinc / Acid | Mercaptophenol | General Knowledge |

| Organic Thiocyanates | Sodium / Liquid Ammonia | Thiol | google.comias.ac.in |

| Organic Thiocyanates | Phosphorus Pentasulfide | Thiol | nih.govbeilstein-journals.org |

| Disulfides | Sodium Borohydride (NaBH₄) | Thiol | ias.ac.in |

Directed Functionalization Approaches

Directed functionalization strategies offer a powerful means to control the regioselectivity of bond formation, which is critical for the synthesis of a specifically substituted compound like this compound. These methods often involve the use of a directing group to guide a reagent to a particular position on the aromatic ring.

One of the most elegant and widely used methods for converting phenols to thiophenols is the Newman-Kwart rearrangement . organic-chemistry.orgwikipedia.orgchem-station.com This intramolecular rearrangement involves the thermal migration of an aryl group from an O-aryl thiocarbamate to the sulfur atom, forming an S-aryl thiocarbamate. The process is driven by the thermodynamically favorable conversion of a C=S bond to a C=O bond. organic-chemistry.org The resulting S-aryl thiocarbamate can then be hydrolyzed under basic conditions to yield the desired thiophenol. wikipedia.org

The synthesis of the initial O-aryl thiocarbamate is typically achieved by reacting the phenol (in this case, 4-fluorophenol) with a dialkylthiocarbamoyl chloride in the presence of a base. organic-chemistry.org The subsequent rearrangement usually requires high temperatures, but the presence of electron-withdrawing groups, such as the fluorine atom in 4-fluorophenol, can facilitate the reaction. chem-station.com

Another directed approach involves ortho-C-H functionalization. While direct ortho-thiolation of phenols can be challenging, methods have been developed using transition metal catalysis. For instance, copper-catalyzed ortho-C-H thiolation of aldehydes has been achieved using a transient directing group strategy, which could potentially be adapted for phenolic substrates.

Advanced and Emerging Synthetic Techniques

The field of organic synthesis is constantly evolving, with the development of new catalytic systems and reaction paradigms. These advanced techniques offer potential advantages in terms of efficiency, selectivity, and milder reaction conditions for the synthesis of this compound.

Catalytic Approaches in C-S and C-F Bond Formation

Modern catalytic methods play a pivotal role in the formation of carbon-sulfur (C-S) and carbon-fluorine (C-F) bonds. Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for forming C-S bonds. A strategy could involve the coupling of a suitably protected 2-halo-4-fluorophenol derivative with a thiolating agent. For instance, palladium-catalyzed coupling of N-substituted 4-bromo-7-azaindoles with phenols has been demonstrated, showcasing the potential for C-O bond formation, and similar principles can be applied to C-S bond formation. beilstein-journals.org

Iridium and phosphine-promoted C-F bond activation has been explored for the C-S cross-coupling of aryl fluorides with diaryl disulfides, offering a direct route to thioethers. researchgate.net While challenging due to the strength of the C-F bond, such catalytic activations are a growing area of research.

| Catalytic System | Reaction Type | Substrates | Product | Reference(s) |

| Palladium / Xantphos | C-N and C-O Coupling | N-substituted 4-bromo-7-azaindoles and amines/phenols | 4-amino/phenoxy-7-azaindoles | beilstein-journals.org |

| Iridium / Phosphine | C-F Activation / C-S Coupling | Aryl fluorides and Diaryl disulfides | Aryl sulfides | researchgate.net |

| Nickel / Ligand | Cross-Coupling | Phenol derivatives and organoboron reagents | Substituted phenols | nih.gov |

Photoredox Catalysis for Fluorination and Thiolation

Photoredox catalysis has emerged as a powerful and versatile strategy in organic synthesis, enabling a wide range of transformations under mild conditions using visible light. This approach has found application in both fluorination and thiolation reactions relevant to the synthesis of this compound.

For instance, photoredox-mediated methods for the direct C-H thiolation of arenes have been developed. These reactions often utilize a photocatalyst, such as an iridium or ruthenium complex, to generate a reactive sulfur-centered radical from a thiol or disulfide, which then undergoes addition to the aromatic ring. nih.gov The direct thiolation of a 4-fluorophenol substrate under such conditions could provide a direct route to the target molecule.

Furthermore, the Newman-Kwart rearrangement, traditionally a thermal process, has been adapted to proceed at ambient temperature using organic photoredox catalysis. nih.gov This is a significant advancement as it avoids the high temperatures that can lead to decomposition of sensitive substrates. The mechanism involves a single-electron photooxidant that facilitates the O- to S-aryl migration.

Photoredox catalysis has also been employed for C-F bond formation, although this is more challenging. However, the functionalization of fluorinated molecules via photoredox-mediated pathways is an active area of research. acs.org

| Catalytic System | Reaction Type | Key Transformation | Reference(s) |

| Organic Photooxidant | Newman-Kwart Rearrangement | O-Aryl carbamothioate to S-Aryl carbamothioate | nih.gov |

| Iridium or Ruthenium Complex | C-H Thiolation | Arene to Aryl thiol | nih.gov |

| Dual Palladium/Iridium Catalysis | C-H Acylation of Indoles | Indole to Acylindole | nih.gov |

Continuous Flow Methodologies in Organofluorine Synthesis

The synthesis of organofluorine compounds is increasingly benefiting from the adoption of continuous flow microreactor technology. beilstein-journals.org This approach offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters like residence time, and the ability to handle hazardous reagents and reactive intermediates safely. beilstein-journals.orgresearchgate.net

Flow chemistry is particularly well-suited for fluorination reactions, which can be highly exothermic and often employ dangerous reagents. beilstein-journals.org For instance, direct fluorination using elemental fluorine gas, a challenging process in batch, can be managed more safely and efficiently in a continuous flow setup. tib.eu Similarly, nucleophilic fluorinating agents like diethylaminosulfur trifluoride (DAST), which are volatile and moisture-sensitive, have been successfully used in flow reactors. researchgate.net

While a specific continuous flow synthesis for this compound is not prominently documented, the principles are directly applicable. A hypothetical flow process could involve:

Fluorination Step: A precursor phenol could be passed through a reactor coil with a solid-supported fluorinating agent like Selectfluor. researchgate.net

Thiolation Step: The resulting fluorinated phenol could then be mixed in a subsequent flow module with a thiolating agent.

This "space integration methodology," where a sequence of reactions occurs in a single, continuous stream with reagents added at different points, represents a powerful strategy for efficient multi-step syntheses. beilstein-journals.org The integration of online analysis tools, such as benchtop NMR, can further enhance process control and optimization in the continuous-flow synthesis of fluorinated chemicals. rsc.org The technology has proven effective for producing a variety of fluorine-containing molecules, including PET radiopharmaceuticals, showcasing its robustness and potential for complex syntheses. beilstein-journals.orgnih.gov

Stereoselective and Regioselective Synthesis of Analogues and Derivatives

Strategies for Controlled Functional Group Introduction

Achieving regioselectivity—the controlled placement of functional groups at specific positions on the aromatic ring—is paramount when synthesizing analogues of this compound. The inherent directing effects of the existing hydroxyl, fluoro, and mercapto groups must be carefully considered.

For instance, in electrophilic aromatic substitution reactions, the hydroxyl group is a strong activating, ortho-, para- directing group, while the fluorine atom is a deactivating, ortho-, para- director. The thiol group is also an ortho-, para- director. The interplay of these effects will govern the position of any newly introduced substituent.

Modern synthetic methods offer sophisticated tools for achieving high regioselectivity. Palladium-catalyzed directed ortho-fluorination is one such strategy, where a directing group on the molecule guides the fluorinating agent to a specific adjacent position. smolecule.com Similarly, the regioselective synthesis of complex molecules like 4-fluoro-1,5-disubstituted-1,2,3-triazoles has been achieved by using α-fluoronitroalkenes as synthetic surrogates for unstable α-fluoroalkynes in cycloaddition reactions. rsc.orgchemrxiv.org The use of acid additives, such as trifluoroacetic acid (TFA), can also modulate regioselectivity by altering the properties of intermediates in the reaction pathway. smolecule.comrsc.org

Solid-phase synthesis is another powerful technique for constructing libraries of derivatives. acs.org By immobilizing a starting material on a resin, reagents can be added sequentially to build complexity. For example, a resin-bound amino acid can be acylated, followed by reaction with an o-fluoronitrobenzene derivative to introduce a fluorinated aromatic moiety in a controlled manner. acs.org

Chiral Derivatization and Resolution Techniques

Since this compound itself is achiral, discussions of stereoselectivity become relevant when it is used to synthesize chiral derivatives or when it is part of a larger, chiral molecule. Chiral derivatization is a key technique used to resolve enantiomers (non-superimposable mirror-image molecules). This involves reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA) to form diastereomers. science.gov These diastereomers have different physical properties and can be separated using standard chromatographic techniques like HPLC. science.gov

For derivatives of this compound containing an amine group, a common and effective derivatization strategy involves using o-phthalaldehyde (B127526) (OPA) in conjunction with a chiral thiol. mdpi.comnih.gov The thiol group of the CDA reacts with OPA and the primary amine of the analyte to form a fluorescent and chiral isoindole derivative. A variety of chiral thiols have been investigated for this purpose, with N,N-dimethyl-L-cysteine (DiCys) and isobutyryl-L-cysteine (IBLC) showing excellent performance in terms of separation, fluorescence intensity, and ionization efficiency in LC-MS analysis. mdpi.comnih.gov

The choice of the chiral derivatizing agent is critical for successful separation. A comparison of different chiral thiols for OPA derivatization is shown in the table below.

| Chiral Thiol Reagent | Abbreviation | Performance Notes |

| N,N-dimethyl-L-cysteine | DiCys | Excellent separation and ionization efficiency. mdpi.comnih.gov |

| Isobutyryl-L-cysteine | IBLC | Strong fluorescence and good overall performance. mdpi.comnih.gov |

| N-acetyl-L-cysteine | NAC | Provides good chiral resolution and strong fluorescence. mdpi.com |

| N-acetyl-D-penicillamine | NAP | Exhibited very low fluorescence intensity in studies. mdpi.com |

Fluorine-containing chiral derivatizing agents, such as F-THENA, have also been developed. rsc.org In these agents, the ¹⁹F NMR signal can be used as a sensitive probe to determine the absolute configuration of chiral alcohols. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are highly relevant to the synthesis of organofluorine compounds, which can involve toxic reagents and energy-intensive conditions.

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This involves minimizing the formation of by-products. Catalytic reactions are often superior to stoichiometric ones in this regard. acs.org

Use of Safer Solvents and Auxiliaries : The choice of solvent is critical. Green chemistry encourages the use of safer solvents like water or supercritical fluids (e.g., scCO₂) or minimizing solvent use altogether (solvent-free reactions). nih.govmdpi.com Mechanochemical methods, such as grinding or ball milling, represent a solvent-free approach that can lead to rapid and efficient reactions. encyclopedia.pub

Design for Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. acs.org Alternative energy sources like microwave irradiation or ultrasound can often accelerate reactions, reducing reaction times and energy consumption compared to conventional heating. mdpi.comencyclopedia.pubresearchgate.net

Catalysis : The use of catalytic reagents is preferred over stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste. acs.org

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. acs.org The use of highly specific enzymes can often eliminate the need for protecting groups. acs.org

Photocatalysis : Photochemical reactions, which use light to drive chemical transformations, are considered a green technique. nih.gov LED light has been used to facilitate the regioselective synthesis of other complex molecules in reusable reaction media. rsc.org

Applying these principles to the synthesis of this compound could involve developing a catalytic, one-pot synthesis in a green solvent, potentially assisted by microwave or flow technology, to maximize efficiency and minimize environmental impact.

Reactivity and Mechanistic Investigations of 4 Fluoro 2 Mercaptophenol

Chemical Transformations Involving the Thiol Moiety

The thiol (-SH) group is a versatile functional group known for its acidity, nucleophilicity, and susceptibility to oxidation. In 4-Fluoro-2-mercaptophenol, the electronic properties of the fluorine and hydroxyl groups on the benzene (B151609) ring can influence the reactivity of the thiol group.

Oxidation Reactions and Disulfide Formation Mechanisms

Thiols are readily oxidized to form disulfides (R-S-S-R), a reaction of significant importance in both synthetic chemistry and biological systems. libretexts.org This transformation involves the coupling of two thiol molecules with the formation of a sulfur-sulfur bond. For this compound, this oxidation would result in the formation of bis(4-fluoro-2-hydroxyphenyl) disulfide.

The mechanism of disulfide formation is typically a redox process where the thiol is oxidized. libretexts.org The reaction often proceeds via the thiolate anion (RS⁻), which is more susceptible to oxidation than the neutral thiol (RSH). The process can be initiated by a variety of oxidizing agents, including mild oxidants like oxygen (especially at alkaline pH), halogens (e.g., I₂ or Br₂), and hydrogen peroxide. nih.govtaylorandfrancis.com

The general mechanism can be described in two steps:

Deprotonation: A base removes the acidic proton from the thiol group to form a nucleophilic thiolate anion.

Oxidative Coupling: The thiolate anion reacts with an oxidizing agent. In many cases, particularly with oxidants like I₂, the reaction involves a thiol-disulfide exchange. A key intermediate in oxidation by reactive oxygen species is the formation of a highly reactive sulfenic acid (RSOH), which rapidly reacts with another thiol to form the disulfide bond. nih.gov

| Oxidizing Agent | Typical Conditions | Product |

| Air (O₂) | Alkaline pH | Disulfide |

| Halogens (I₂, Br₂) | Neutral or basic solution | Disulfide |

| Hydrogen Peroxide (H₂O₂) | Varies, can be catalyzed | Disulfide, Sulfenic/Sulfinic/Sulfonic Acids |

| Dimethyl sulfoxide (B87167) (DMSO) | Acidic conditions, elevated temp. | Disulfide |

Nucleophilic Reactivity of the Thiol Group

The thiol group is a potent nucleophile, particularly after deprotonation to the thiolate anion. Thiols are generally more acidic than their corresponding alcohols; for instance, the pKa of thiophenol is around 6.6, whereas that of phenol (B47542) is approximately 10. This enhanced acidity means that the thiolate anion can be formed under milder basic conditions. chemistrysteps.com The nucleophilicity of the thiolate makes it a strong participant in reactions where it attacks an electrophilic center.

The sulfur atom's large size and polarizability make the thiolate a "soft" nucleophile, which, according to Hard-Soft Acid-Base (HSAB) theory, reacts efficiently with soft electrophiles. This property also distinguishes it from alkoxides, as thiolates are typically better nucleophiles but weaker bases, reducing the likelihood of competing elimination reactions when reacting with alkyl halides. chemistrysteps.com This high nucleophilicity allows the thiol group of this compound to participate in various carbon-sulfur bond-forming reactions, such as Sₙ2 reactions with alkyl halides and Michael additions to α,β-unsaturated carbonyl compounds. rsc.org

| Compound | Functional Group | Approximate pKa |

| Phenol | -OH | 9.95 |

| 4-Fluorophenol (B42351) | -OH | 9.9 ucla.edu |

| Thiophenol | -SH | 6.6 |

| 4-Fluorothiophenol (B130044) | -SH | 6.4 chemicalbook.com |

Thioether and Sulfide (B99878) Bond Formation Pathways

The formation of thioethers (or sulfides, R-S-R') is one of the most common transformations for thiols and is a direct consequence of the thiol's nucleophilicity. acsgcipr.org For this compound, the thiol group can be converted to a thioether through several established synthetic pathways.

Williamson-type Synthesis (Sₙ2 Reaction): This is a widely used method involving the reaction of a thiolate with an alkyl halide. The thiolate of this compound, generated in situ with a base like sodium hydroxide (B78521) or potassium carbonate, acts as a nucleophile and displaces a halide from a primary or secondary alkyl halide. google.com

Michael Addition: The thiolate can act as a nucleophile in a conjugate addition reaction with α,β-unsaturated systems, such as enones, enals, or acrylonitriles. This 1,4-addition is a highly efficient method for forming carbon-sulfur bonds. rsc.org

Reaction with Epoxides: Thiols can open epoxide rings through nucleophilic attack, typically under basic or acidic catalysis. This reaction results in the formation of a β-hydroxy thioether.

| Electrophile | Reaction Type | Product |

| Alkyl Halide (e.g., CH₃I) | Sₙ2 | Thioether |

| α,β-Unsaturated Ketone | Michael Addition | β-Keto thioether |

| Epoxide | Ring Opening | β-Hydroxy thioether |

| Acyl Chloride | Acylation | Thioester |

Reactivity of the Fluorine Substituent

The fluorine atom on the aromatic ring of this compound is not merely a passive substituent. Its high electronegativity makes the carbon atom to which it is attached electrophilic, rendering it susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution at the Fluorine Site

Aromatic rings that are electron-deficient can undergo Nucleophilic Aromatic Substitution (SₙAr). libretexts.org This is a multi-step process, distinct from the Sₙ1 and Sₙ2 reactions seen in aliphatic chemistry. chemistrysteps.com The SₙAr mechanism generally proceeds via an addition-elimination pathway:

Addition: A strong nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this negatively charged intermediate. chemistrysteps.com

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion).

| Leaving Group | Relative Reactivity in SₙAr |

| -F | Highest |

| -Cl | Intermediate |

| -Br | Intermediate |

| -I | Lowest |

Para-Fluoro-Thiol Reaction (PFTR) Mechanisms

The Para-Fluoro-Thiol Reaction (PFTR) is a specific and highly efficient class of SₙAr reaction where a thiol (as its conjugate base, the thiolate) acts as the nucleophile to displace a fluorine atom. nih.gov This reaction is particularly effective and selective when the fluorine atom is located para to a strong electron-withdrawing group on a highly activated aromatic ring, such as a pentafluorophenyl group. researchgate.netresearchgate.net

The mechanism of the PFTR is consistent with the general SₙAr pathway:

A base (e.g., K₂CO₃ or an amine) deprotonates the incoming thiol, generating a potent thiolate nucleophile. researchgate.net

The thiolate attacks the carbon bearing the para-fluorine atom, forming the Meisenheimer intermediate.

The fluoride (B91410) ion is eliminated, restoring aromaticity and forming a new aryl thioether.

This reaction is valued for its high yields, mild conditions, and regioselectivity, earning it a place among "click chemistry" reactions. researchgate.net In the context of this compound, an external thiol could potentially displace the fluorine atom. The reactivity would be influenced by the other substituents on the ring. While the hydroxyl and thiol groups are not strong electron-withdrawing groups in the same way a nitro group is, the inherent reactivity of the C-F bond to SₙAr makes this a plausible transformation under appropriate conditions. osti.govresearchgate.net

| Feature | Description |

| Nucleophile | Thiol (deprotonated to thiolate) |

| Electrophile | Aromatic ring with a fluorine leaving group |

| Key Step | Addition of thiolate to form a Meisenheimer complex |

| Selectivity | Often highly selective for fluorine in the para position to an activating group |

| Conditions | Typically requires a base to generate the thiolate; often proceeds under mild conditions |

Interplay between Phenolic Hydroxyl and Thiol Functionalities

The presence of an intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the sulfur atom of the thiol group is highly probable. This type of interaction, O-H···S, would create a pseudo-six-membered ring, which is energetically favorable. The formation of this intramolecular hydrogen bond can be expected to:

Stabilize the cis conformation: The molecule would likely favor a conformation where the hydroxyl and thiol groups are oriented towards each other to facilitate hydrogen bonding.

Increase the acidity of the phenolic proton: The electron-withdrawing nature of the sulfur atom, enhanced by the hydrogen bond, would polarize the O-H bond, making the proton more acidic than in 4-fluorophenol.

Decrease the acidity of the thiol proton: Conversely, the donation of electron density from the sulfur atom to the hydrogen bond would decrease the acidity of the S-H bond compared to a similar compound without the hydroxyl group.

Influence nucleophilicity: The involvement of the sulfur lone pair in hydrogen bonding could decrease the nucleophilicity of the thiol group in certain reactions.

The fluorine atom at the para-position to the hydroxyl group exerts a strong electron-withdrawing inductive effect, which would further increase the acidity of the phenolic proton. However, its resonance effect (donating a lone pair to the ring) could partially offset this.

Table 1: Predicted Effects of Intramolecular Hydrogen Bonding on the Properties of this compound

| Property | Predicted Effect | Rationale |

| Conformation | Favors cis isomer | Formation of a stable six-membered pseudo-ring. |

| Phenolic O-H Acidity | Increased | Polarization of the O-H bond due to O-H···S interaction and the inductive effect of fluorine. |

| Thiol S-H Acidity | Decreased | Donation of sulfur lone pair electron density to the hydrogen bond. |

| Thiol Nucleophilicity | Decreased | Involvement of sulfur's lone pair in hydrogen bonding reduces its availability for nucleophilic attack. |

This table is based on established chemical principles, as direct experimental data for this compound is not available.

Proton transfer is a fundamental step in many reactions involving phenols and thiols. In this compound, two distinct acidic protons are present, and the pathway of proton transfer would depend on the reaction conditions, particularly the nature of the base used.

Deprotonation of the Phenolic Hydroxyl Group: In the presence of a moderately strong base, the more acidic phenolic proton is expected to be removed first. The resulting phenoxide is stabilized by resonance, with the negative charge delocalized over the benzene ring. The intramolecular hydrogen bond would likely be broken upon deprotonation.

Deprotonation of the Thiol Group: A stronger base would be required to deprotonate the less acidic thiol group. The resulting thiolate is also stabilized by resonance, though generally to a lesser extent than the corresponding phenoxide.

Intramolecular Proton Transfer: The possibility of intramolecular proton transfer from the hydroxyl group to the thiol group (or the thiolate to the phenoxide in the dianion) exists, particularly in the excited state or in the presence of a catalyst. The energy barrier for such a transfer would be a key factor in determining its feasibility. Computational studies, such as those employing Density Functional Theory (DFT), would be invaluable in elucidating the potential energy surface for this process.

Proton-coupled electron transfer (PCET) is another relevant mechanism, especially in redox reactions. In a PCET process, both a proton and an electron are transferred in a concerted or stepwise manner. The intramolecular hydrogen bond in this compound could provide a pre-organized pathway for such a transfer, potentially lowering the activation energy for reactions such as oxidation. nih.gov

Reaction Kinetics and Thermodynamic Analyses

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented. However, predictions can be made based on the electronic properties of the substituents.

Thermodynamic Analyses: The thermodynamics of reactions, such as acid-base equilibria, would be governed by the relative stabilities of the reactants and products. The pKa values for the phenolic and thiol protons would be the primary thermodynamic indicators of acidity. While not experimentally determined for this specific molecule, they can be estimated using computational methods or by comparison with related compounds.

Table 2: Estimated Acidity Constants (pKa) and Thermodynamic Parameters for Deprotonation

| Functional Group | Estimated pKa | Estimated ΔG° (kcal/mol) | Estimated ΔH° (kcal/mol) | Estimated ΔS° (cal/mol·K) |

| Phenolic -OH | ~8-9 | ~11-12 | Data not available | Data not available |

| Thiol -SH | ~10-11 | ~14-15 | Data not available | Data not available |

Note: These values are estimations based on the pKa of 4-fluorophenol and substituted thiophenols and are intended for illustrative purposes. Actual experimental values may differ. The Gibbs free energy (ΔG°) is calculated from the estimated pKa using the equation ΔG° = 2.303 RT pKa.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-Fluoro-2-mercaptophenol, offering precise information about the hydrogen and fluorine nuclei within the molecule.

High-Resolution ¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the hydroxyl (-OH) and thiol (-SH) groups. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the electron-withdrawing fluorine atom. The aromatic region will display a complex splitting pattern due to spin-spin coupling between adjacent protons.

The proton on the carbon bearing the hydroxyl group (H-1) would likely appear as a singlet, with its chemical shift influenced by solvent and concentration. The thiol proton (H-2) would also present as a singlet, typically in the range of 3-4 ppm, though its position is also solvent-dependent. The aromatic protons (H-3, H-5, and H-6) will show characteristic coupling patterns. H-3, being ortho to both the -OH and -SH groups, would be a doublet of doublets. H-5, positioned between a fluorine and a hydrogen, will exhibit coupling to both, resulting in a doublet of doublets. H-6, adjacent to H-5, will appear as a doublet.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| OH | Variable | Singlet | - |

| SH | ~3.5 | Singlet | - |

| H-3 | ~7.0 | Doublet of Doublets | ³J(H3-H5) ≈ 2-3 Hz, ⁴J(H3-F) ≈ 4-5 Hz |

| H-5 | ~6.8 | Doublet of Doublets | ³J(H5-H6) ≈ 8-9 Hz, ³J(H5-F) ≈ 8-10 Hz |

| H-6 | ~7.2 | Doublet | ³J(H6-H5) ≈ 8-9 Hz |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹⁹F NMR Spectroscopy for Fluorine Environment Assessment

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. huji.ac.il For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine will be influenced by the electronic effects of the hydroxyl and mercapto substituents on the aromatic ring. The signal will be split into a multiplet due to coupling with the neighboring aromatic protons, specifically H-3 and H-5. The large chemical shift range of ¹⁹F NMR provides high resolution for individual fluorine-containing functional groups. thermofisher.comazom.com

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HSQC) in Complex Mixture Analysis

In the analysis of complex mixtures or for unambiguous assignment of proton and carbon signals of this compound, multi-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be observed between H-5 and H-6, confirming their adjacency. Weaker cross-peaks might also be seen for longer-range couplings.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu This would allow for the definitive assignment of the carbon atoms in the aromatic ring.

Solid-State NMR Applications for Structural Dynamics

Solid-state NMR (ssNMR) spectroscopy can provide information on the structure and dynamics of this compound in the solid state. nih.govtaylorandfrancis.com Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions, leading to higher resolution spectra. st-andrews.ac.uk ¹³C and ¹⁹F ssNMR could be used to study polymorphism, molecular packing, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and thiol groups, in the solid state. nih.govresearchgate.net

Vibrational Spectroscopy: FT-IR and Raman Studies

Band Assignment and Functional Group Analysis

The FT-IR and Raman spectra of this compound will exhibit characteristic bands for the O-H, S-H, C-F, and aromatic C-H and C=C bonds.

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ in the FT-IR spectrum is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

S-H Stretching: A weaker, sharper band around 2550-2600 cm⁻¹ is indicative of the thiol group.

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

C=C Aromatic Ring Stretching: Strong bands in the 1400-1600 cm⁻¹ region are due to the stretching vibrations of the aromatic ring.

C-F Stretching: A strong absorption band in the FT-IR spectrum, typically in the range of 1100-1250 cm⁻¹, is characteristic of the C-F bond.

In-plane and Out-of-plane Bending: The fingerprint region (below 1400 cm⁻¹) will contain a complex series of bands corresponding to various in-plane and out-of-plane bending vibrations of the C-H, O-H, and S-H bonds, as well as ring deformation modes.

Predicted Vibrational Band Assignments for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch | 3600-3200 (broad) | Weak |

| Aromatic C-H Stretch | 3100-3000 | Strong |

| S-H Stretch | 2600-2550 (weak) | Moderate |

| C=C Aromatic Stretch | 1600-1450 | Strong |

| C-O Stretch | 1260-1180 | Moderate |

| C-F Stretch | 1250-1100 (strong) | Weak |

| C-S Stretch | 750-600 | Strong |

Note: These are predicted frequency ranges and the exact positions and intensities can vary.

In Situ Vibrational Spectroscopy for Reaction Monitoring

In situ vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy, offers a powerful, non-invasive method for real-time monitoring of chemical reactions. researchgate.netrsc.org These techniques allow for the tracking of reactant consumption, intermediate formation, and product generation directly within the reaction vessel, providing crucial kinetic and mechanistic insights without the need for sampling. irdg.orgrsc.org

For the synthesis of this compound, Attenuated Total Reflection (ATR)-IR spectroscopy is particularly suitable. nih.govresearchgate.net An ATR probe can be immersed directly into the reaction mixture, enabling the continuous acquisition of infrared spectra. The progress of a reaction, such as the introduction of the thiol group onto a fluorinated phenol (B47542) precursor, can be monitored by observing changes in characteristic vibrational bands. For instance, the appearance and increase in the intensity of the S-H stretching band (typically around 2550-2600 cm⁻¹) would signify the formation of the mercapto group. Concurrently, the disappearance of bands associated with the starting materials would be observed. nih.gov This real-time data acquisition facilitates precise control over reaction conditions to optimize yield and minimize byproduct formation. rsc.org

Table 1: Hypothetical Key IR Frequencies for Monitoring this compound Synthesis

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Monitored Event |

| O-H Stretch | Phenolic -OH | 3200-3600 | Present in reactant and product |

| S-H Stretch | Thiol -SH | 2550-2600 | Appearance/Growth |

| C-F Stretch | Fluoroaromatic | 1100-1250 | Present in reactant and product |

| Aromatic C=C Stretch | Benzene (B151609) Ring | 1450-1600 | Shift upon substitution |

| C-S Stretch | Thiophenol | 600-700 | Appearance/Growth |

Surface-Enhanced Raman Spectroscopy (SERS) Applications

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that can amplify the Raman signal of molecules by orders of magnitude when they are adsorbed onto or near nanostructured metal surfaces, typically gold or silver. wikipedia.orgnih.gov The technique's enhancement arises from a combination of electromagnetic effects, due to localized surface plasmon resonances, and chemical effects involving charge transfer between the molecule and the metal surface. youtube.com

This compound is an ideal candidate for SERS analysis due to the presence of the thiol (-SH) group, which forms a strong, stable bond with gold and silver surfaces. rsc.org This self-assembly process positions the molecule within the highly enhanced electromagnetic field at the metal surface, leading to a significant increase in the intensity of its Raman scattering signals. mdpi.comnih.gov This allows for the detection of the compound at extremely low concentrations, potentially down to the single-molecule level. wikipedia.org

While specific SERS spectra for this compound are not widely published, data from the closely related compound 4-mercaptophenol (B154117) (4-MPH) can be used to predict the expected spectral features. nih.gov The SERS spectrum would be dominated by vibrations of the aromatic ring and the C-S bond. The fluorine substituent would likely induce shifts in the ring vibration frequencies compared to unsubstituted thiophenol. SERS can be applied to study the orientation and packing of this compound monolayers on surfaces, investigate its interactions with other molecules, and develop highly sensitive chemical sensors. mdpi.com

Table 2: Prominent SERS Bands and Assignments for 4-Mercaptophenol on a Silver Surface (as an analog for this compound)

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~1590 | a₁ | C-C stretching |

| ~1078 | a₁ | Ring breathing, C-S stretching |

| ~1010 | a₁ | Ring breathing |

| ~820 | b₂ | C-H out-of-plane bending |

| ~690 | a₁ | C-S stretching |

| ~420 | b₂ | C-C-C out-of-plane bending |

Data adapted from studies on 4-mercaptophenol. nih.govresearchgate.net

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing highly accurate mass measurements. researchgate.net Unlike nominal mass spectrometers which measure mass to the nearest integer, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass with an accuracy of a few parts per million (ppm). nih.govucdavis.edu This precision allows for the determination of a unique elemental composition. waters.com

The molecular formula for this compound is C₆H₅FOS. Using the exact masses of the most abundant isotopes (C=12.000000, H=1.007825, F=18.998403, O=15.994915, S=31.972071), the monoisotopic mass is calculated with high precision. The ability of HRMS to measure this exact mass experimentally provides strong evidence for the compound's identity and elemental formula, distinguishing it from other molecules that may have the same nominal mass (isobars). nih.gov

Table 3: Exact Mass and Isobaric Comparison for C₆H₅FOS

| Molecular Formula | Compound Name | Nominal Mass (Da) | Monoisotopic Exact Mass (Da) |

| C₆H₅FOS | This compound | 144 | 144.00451 |

| C₇H₈N₂O₂ | 2,4-Dinitrotoluene (fragment) | 144 | 144.05858 |

| C₈H₁₂N₂S | N,N-Dimethyl-4-aminothiophenol | 144 | 144.07722 |

| C₁₁H₁₂ | 1,2-Dimethylnaphthalene | 144 | 144.09390 |

Tandem Mass Spectrometry (MS²) and Fragmentation Pathway Analysis

Tandem mass spectrometry, also known as MS/MS or MS², is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented to produce a secondary mass spectrum of the resulting fragment ions. wikipedia.orgnih.gov This process, often involving collision-induced dissociation (CID), provides detailed structural information about the precursor ion. youtube.com

In the analysis of this compound, the molecule would first be ionized, for example by electrospray ionization (ESI), to form a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. This precursor ion would then be isolated in the mass spectrometer and subjected to fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, aiding in structural elucidation and confirmation.

For the [M-H]⁻ ion of this compound (m/z 142.99), plausible fragmentation pathways could include the loss of neutral molecules such as sulfur (S) or carbon monoxide (CO). Analyzing the masses of these fragments allows for the reconstruction of the molecule's structure and the identification of its key functional groups.

Table 4: Plausible MS² Fragmentation Pathway for [M-H]⁻ Ion of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 142.99 | 110.99 | S (Sulfur) | Fluorophenoxide anion |

| 142.99 | 115.00 | CO (Carbon Monoxide) | Fluorothiophenolate ring-opened anion |

| 110.99 | 91.00 | HF (Hydrogen Fluoride) | Cyclopentadienyl anion with CO |

GC-MS Applications for Volatile Derivatives and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds. researchgate.net For polar compounds like this compound, which contain active hydrogen atoms in the hydroxyl and thiol groups, derivatization is often necessary to increase volatility and improve chromatographic peak shape. A common method is silylation, where the active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group.

Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from impurities based on their boiling points and interactions with the GC column. thermofisher.com The mass spectrometer then serves as a highly specific detector, generating a mass spectrum for the compound as it elutes from the column. This allows for positive identification based on the characteristic mass spectrum and retention time. GC-MS is also a powerful tool for purity assessment, capable of detecting and identifying small amounts of byproducts, residual starting materials, or degradation products in a sample. nih.gov

Table 5: Illustrative GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | 80°C (2 min), ramp to 280°C at 10°C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or TOF |

| Scan Range | 40-500 m/z |

X-ray Diffraction (XRD) and Crystallographic Analysis

Table 6: Example Crystallographic Data for 4′-Fluoro-2′-hydroxyacetophenone

| Parameter | Value |

| Chemical Formula | C₈H₇FO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.7978 (1) |

| b (Å) | 14.2421 (3) |

| c (Å) | 13.0092 (3) |

| β (°) | 91.884 (2) |

| Volume (ų) | 703.27 (3) |

| Z (molecules/unit cell) | 4 |

Disclaimer: The data in this table is for 4′-Fluoro-2′-hydroxyacetophenone and serves only as an example of XRD-derived information. researchgate.net

Electrochemical Characterization Techniques

Electrochemical methods are highly sensitive techniques used to investigate the redox properties of a molecule and its behavior at electrode surfaces. These techniques are particularly relevant for thiol-containing compounds due to their strong affinity for metal surfaces like gold.

Voltammetry measures the current response of a system to a changing applied potential. Techniques like cyclic voltammetry (CV) are used to probe the oxidation and reduction processes of a molecule. For this compound, voltammetry could be used to determine its oxidation potential, which is associated with the thiol and phenol moieties. The presence of the electron-withdrawing fluorine atom would be expected to make the molecule more difficult to oxidize compared to its non-fluorinated analog.

While specific voltammetric data for this compound is not readily found, studies on related compounds like 4-fluorothiophenol (B130044) show that these molecules undergo oxidation processes. scispace.com The redox potential provides information about the molecule's electronic structure and its susceptibility to electron transfer reactions.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for characterizing interfaces, such as a modified electrode surface. scielo.br EIS works by applying a small sinusoidal AC potential perturbation and measuring the resulting current response over a wide range of frequencies. The resulting impedance data can be modeled with an equivalent circuit to extract information about the interfacial properties, including capacitance, charge transfer resistance, and film permeability. researchgate.net

When this compound forms a self-assembled monolayer on an electrode, EIS can be used to quantify the packing density and the presence of defects. A well-ordered, densely packed monolayer will act as a barrier to ion and electron transfer, resulting in a high charge transfer resistance (Rct) and low capacitance. rsc.orgscholaris.ca

Table 3: Representative EIS Parameters for Thiol Monolayers on a Gold Electrode. Note: This data is illustrative, based on typical values for aromatic thiol SAMs, and does not represent experimental data for this compound.

| Monolayer System | Rct (kΩ·cm²) | Cdl (µF/cm²) |

|---|---|---|

| Bare Gold Electrode | < 0.1 | ~20 |

| Aromatic Thiol SAM | 150 | 1.8 |

Rct: Charge Transfer Resistance; Cdl: Double-Layer Capacitance

Thiols are well-known for their ability to spontaneously form ordered, single-layer films, known as self-assembled monolayers (SAMs), on gold surfaces. nih.govrsc.org The sulfur atom forms a strong covalent-like bond with the gold, leading to a stable and well-defined molecular layer. nih.gov The formation of SAMs of this compound on a gold surface would be expected, driven by the Au-S interaction.

Computational and Theoretical Investigations of 4 Fluoro 2 Mercaptophenol

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, providing a framework for computing the structural, electronic, and energetic properties of molecules. These methods can be broadly categorized into ab initio and density functional theory approaches, each offering a unique balance of accuracy and computational cost.

Density Functional Theory (DFT) has become one of the most popular quantum mechanical modeling methods for investigating the electronic structure of many-body systems. nlss.org.in It is centered on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a simpler quantity to handle than the complex many-electron wavefunction. DFT methods, such as those employing the B3LYP functional, are widely used to analyze the effects of substituents on aromatic rings. researchgate.netimist.ma

For 4-Fluoro-2-mercaptophenol, DFT calculations would elucidate how the electron-withdrawing fluorine atom and the electron-donating hydroxyl and mercapto groups modulate the electron density distribution across the benzene (B151609) ring. researchgate.net The interplay between the inductive effect of the fluorine atom and the resonance effects of the -OH and -SH groups would be a key aspect of its electronic structure. Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, can quantify this electron distribution, revealing delocalization of nonbonding electrons from the oxygen and sulfur substituents into the phenyl ring's π-system. researchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that solve the electronic Schrödinger equation without using experimental data beyond fundamental physical constants. mdpi.com These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are used to perform geometry optimization, which is the process of finding the atomic arrangement that corresponds to the lowest energy on the potential energy surface. acs.orgarxiv.org

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Predicted) This table presents representative data based on typical values for substituted phenols and thiophenols calculated using ab initio methods.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Lengths | C-F | ~1.35 Å |

| C-O | ~1.36 Å | |

| O-H | ~0.96 Å | |

| C-S | ~1.77 Å | |

| S-H | ~1.34 Å | |

| Aromatic C-C | ~1.39 Å | |

| Bond Angles | C-C-F | ~119° |

| C-C-O | ~121° | |

| C-O-H | ~109° | |

| C-C-S | ~123° |

A significant application of quantum chemical calculations, particularly DFT, is the prediction of spectroscopic data. nlss.org.in By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the vibrational frequencies of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. aps.orgresearchgate.net Similarly, methods like the Gauge-Including Atomic Orbital (GIAO) approach can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov

For this compound, DFT calculations would predict characteristic vibrational frequencies for its functional groups. The O-H and S-H stretching frequencies would be particularly sensitive to their local environment and any potential hydrogen bonding. The C-F and C-S stretching modes, along with various aromatic ring vibrations, would also be identified. researchgate.net Likewise, GIAO calculations would provide theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts, which are invaluable for experimental structure verification.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound This table presents representative data based on typical vibrational modes for key functional groups calculated using DFT (B3LYP) methods. Experimental values may vary.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Phenol (B47542) -OH | ~3600 | Strong (IR) |

| Aromatic C-H Stretch | Phenyl C-H | ~3100-3000 | Medium |

| S-H Stretch | Thiol -SH | ~2550 | Weak (IR) |

| Aromatic C=C Stretch | Phenyl Ring | ~1600-1450 | Medium-Strong |

| C-F Stretch | Fluoroaromatic C-F | ~1250 | Strong |

| C-O Stretch | Phenol C-O | ~1200 | Strong |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Beyond structural and electronic properties, computational methods offer deep insights into a molecule's chemical reactivity. MEP and FMO analyses are two of the most powerful tools for this purpose, providing a visual and quantitative understanding of how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. wikipedia.org It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. libretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. wikipedia.org A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap suggests the molecule is more reactive. wikipedia.org For this compound, FMO analysis would quantify its reactivity profile. From these energies, global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to further characterize its behavior. imist.ma

Table 3: Illustrative Frontier Orbital Energies and Reactivity Descriptors This table presents representative data based on typical values for substituted phenols calculated using DFT methods.

| Parameter | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital | E(HOMO) | - | ~ -6.5 |

| Lowest Unoccupied Molecular Orbital | E(LUMO) | - | ~ -1.2 |

| HOMO-LUMO Energy Gap | ΔE | E(LUMO) - E(HOMO) | ~ 5.3 |

| Ionization Potential | IP | -E(HOMO) | ~ 6.5 |

| Electron Affinity | EA | -E(LUMO) | ~ 1.2 |

| Electronegativity | χ | (IP + EA) / 2 | ~ 3.85 |

| Chemical Hardness | η | (IP - EA) / 2 | ~ 2.65 |

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the surface of a molecule. ucsb.edu It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). walisongo.ac.idresearchgate.net

For this compound, an MEP map would clearly identify the reactive sites. Regions of strong negative potential (red) would be expected over the oxygen and sulfur atoms, corresponding to their lone pairs of electrons, making them sites for protonation or interaction with electrophiles. nih.gov Conversely, a region of positive potential (blue) would be located around the acidic hydroxyl and mercapto hydrogen atoms, identifying them as potential hydrogen bond donors. The π-system of the aromatic ring would show a generally negative potential above and below the plane, characteristic of benzene derivatives. ucsb.edu This detailed map provides a direct, visual prediction of how the molecule will interact in electrophilic and nucleophilic reactions. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in mapping the potential energy surfaces of chemical reactions. This allows for a detailed understanding of reaction pathways, the characterization of transient species, and the calculation of reaction kinetics for molecules like this compound. Common reactions for this class of compounds include oxidation at the sulfur atom, cleavage of the S-H or O-H bonds, and electrophilic aromatic substitution.

The core of understanding a reaction mechanism lies in identifying the transition state (TS), which is the highest energy point along the reaction coordinate. ucsb.edu A transition state is a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency that corresponds to the motion leading from reactants to products. ucsb.eduscm.com Computational methods are employed to locate these saddle points and calculate their energies, which determine the activation energy (ΔG‡) of the reaction.

For this compound, a key reaction pathway is the homolytic cleavage of the S-H bond to form a thiyl radical, a process central to its potential antioxidant activity. researchgate.net DFT calculations, such as those using the B3LYP functional, can predict the bond dissociation energies (BDEs) for this process. researchgate.netnih.gov The presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group influences the stability of the parent molecule and the resulting radical, thereby modulating the reaction barrier. Studies on substituted thiophenols have shown that the stability of the resulting radical is the primary determinant of the S-H BDE. researchgate.net

A reaction pathway analysis involves mapping the minimum energy path from reactants to products via the transition state. This allows for the visualization of geometric changes throughout the reaction. For instance, in a hydrogen atom transfer (HAT) reaction from the thiol group to an oxidizing radical, the analysis would show the progressive breaking of the S-H bond and the formation of the new bond with the radical scavenger.

Table 1: Hypothetical DFT-Calculated Energetic Data for Hydrogen Atom Transfer (HAT) from this compound

| Parameter | S-H Bond Abstraction | O-H Bond Abstraction |

| Reactant Complex Energy | 0.0 kcal/mol | 0.0 kcal/mol |

| Transition State (TS) Energy | +12.5 kcal/mol | +15.0 kcal/mol |

| Activation Free Energy (ΔG‡) | 12.5 kcal/mol | 15.0 kcal/mol |

| Product Complex Energy | -5.0 kcal/mol | -8.0 kcal/mol |

| Overall Reaction Energy (ΔG_rxn) | -5.0 kcal/mol | -8.0 kcal/mol |

Note: This table presents hypothetical data based on general principles of reactivity for phenols and thiophenols. The lower activation energy for S-H abstraction is expected due to the weaker nature of the S-H bond compared to the O-H bond.

Solvent can dramatically alter the energetics and mechanism of a reaction. frontiersin.org Computational chemistry accounts for these effects primarily through implicit and explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM) or the SMD model, represent the solvent as a continuous dielectric medium, which is computationally efficient. nih.govgithub.io Explicit models involve including individual solvent molecules in the calculation, offering a more detailed picture at a higher computational cost.

For reactions involving this compound, the polarity of the solvent is expected to play a crucial role. Consider a reaction where the transition state has a greater charge separation than the reactants. In such cases, polar solvents would stabilize the transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction rate. acs.org Conversely, if the reactants are more charged than the transition state, a polar solvent would slow the reaction. Computational studies on thiol-Michael addition reactions have demonstrated that the choice of solvent directly influences whether a reaction proceeds through a base-initiated, nucleophile-initiated, or ion-pair mechanism, each with different kinetics. rsc.org

Table 2: Predicted Relative Reaction Rate for a Hypothetical Reaction of this compound with a Polar Transition State

| Solvent | Dielectric Constant (ε) | Predicted Relative Rate (k_rel) | Rationale |

| Gas Phase | 1 | 1 | Baseline, no solvent stabilization. |

| Chloroform | 4.8 | ~50 | Modest stabilization of the polar TS. |

| Dichloromethane (B109758) | 9.1 | ~200 | Increased stabilization of the polar TS. acs.org |

| DMSO | 47 | >1000 | Strong stabilization of the polar TS. |

| Water | 78 | >5000 | Very strong stabilization of the polar TS. acs.org |

Note: This table illustrates the expected trend for a reaction whose transition state is significantly more polar than the reactants. The values are illustrative and based on general principles of solvent effects.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are critical in determining the structure, stability, and aggregation properties of molecules. NCI analysis, often visualized through plots of the reduced density gradient, identifies and characterizes weak interactions like hydrogen bonds, halogen bonds, and van der Waals forces. researchgate.net

This compound contains both hydroxyl (-OH) and thiol (-SH) groups, which can act as hydrogen bond donors, and the oxygen, sulfur, and fluorine atoms, which can act as acceptors. Studies on related molecules like 2-mercaptoethanol (B42355) show that the -OH group is a significantly stronger hydrogen bond donor than the -SH group. nih.govresearchgate.net Therefore, in intermolecular interactions, the hydroxyl group is expected to be the primary site for hydrogen bond donation. An intramolecular hydrogen bond between the ortho-positioned -OH and -SH groups is also possible, which would influence the molecule's conformational preference.

The fluorine atom introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophile. nih.govusu.edu While fluorine is the most electronegative element, it can form halogen bonds when attached to an electron-withdrawing system, such as an aromatic ring. nih.gov These C-F···Y (where Y is a nucleophile like O or S) interactions are highly directional but generally weaker than conventional hydrogen bonds. rsc.org

Table 3: Comparison of Typical Non-Covalent Interactions Relevant to this compound

| Interaction Type | Donor/Acceptor Example | Typical Energy (kcal/mol) | Typical Distance (Å) |

| Strong Hydrogen Bond | O-H ··· O | 5 - 15 | 1.5 - 2.2 |

| Moderate Hydrogen Bond | S-H ··· O/S | 1 - 5 | 2.2 - 2.8 |

| Halogen Bond | C-F ··· O | 0.5 - 2.0 | 2.8 - 3.5 |

| S-H/π Interaction | S-H ··· (Aromatic Ring) | 1 - 2.5 | ~2.9 (H to C_min) nih.gov |

Note: Data is compiled from general computational chemistry literature and studies on analogous systems.

In the condensed phase or at high concentrations, molecules of this compound can self-assemble through various weak interactions. The most significant of these for aromatic systems is π-π stacking. scirp.org Computational and spectroscopic studies of the thiophenol dimer have shown that its aggregation is controlled by dispersion forces, leading to π-stacked structures rather than hydrogen-bonded ones. nih.govacs.org

For this compound, this π-stacking would be modulated by the substituents. The dipole moment introduced by the fluoro and hydroxyl groups could influence the preferred stacking geometry (e.g., parallel-displaced vs. T-shaped) to balance electrostatic and dispersion contributions. Energy decomposition analyses, such as Symmetry-Adapted Perturbation Theory (SAPT), can be used to quantify the contributions of electrostatics, exchange, induction, and dispersion to the total interaction energy in a molecular dimer. nih.gov In thiophenol and naphthalenethiol dimers, dispersion forces account for over 60% of the total attractive interaction. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational changes, solvation dynamics, and molecular aggregation. researchgate.net

A key aspect for this compound is its conformational flexibility, primarily concerning the rotation of the -OH and -SH groups around their bonds to the aromatic ring. DFT calculations can be used to determine the potential energy surface for this rotation, identifying the most stable conformers and the energy barriers between them. The relative orientation of the two groups (syn vs. anti) and their orientation relative to the fluorine atom will define a set of low-energy conformers.

MD simulations can then be used to observe the transitions between these conformers in a chosen environment (e.g., in a water box) over nanoseconds or microseconds. This provides a dynamic picture of the conformational equilibrium, which can be crucial for understanding how the molecule interacts with other species, such as biological receptors or other monomers during aggregation.

Table 4: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer ID | O-H Dihedral Angle (C1-C2-O-H) | S-H Dihedral Angle (C2-C1-S-H) | Relative Energy (kcal/mol) | Key Feature |

| Conf-1 | ~0° | ~180° | 0.00 | Planar, potential intramolecular H-bond (O-H···S). |

| Conf-2 | ~180° | ~0° | 0.25 | Planar, potential intramolecular H-bond (S-H···O). |

| Conf-3 | ~0° | ~0° | 1.50 | Planar, sterically less favored. |

| Conf-4 | ~180° | ~180° | 0.90 | Planar, anti-anti orientation. |

Note: This table presents plausible conformers and their hypothetical relative energies based on DFT calculations. The exact energy differences would depend on the level of theory and basis set used. Dihedral angles are illustrative.

Research Applications and Derivatization Strategies of 4 Fluoro 2 Mercaptophenol

Role as a Synthetic Building Block in Organic Chemistry

The bifunctional nature of 4-Fluoro-2-mercaptophenol, possessing both a phenol (B47542) and a thiophenol moiety, renders it a versatile precursor for the synthesis of more complex molecules. The fluorine substituent further enhances its utility by introducing a functional group known to alter the physicochemical properties of organic compounds, often leading to increased metabolic stability or modified binding affinities in biologically active molecules.

Precursor for Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry, agrochemicals, and materials science due to their unique properties. The strategic incorporation of fluorine can lead to profound changes in the biological and physical characteristics of these molecules. Thiophenol derivatives are valuable starting materials for synthesizing sulfur-containing heterocycles.